molecular formula C12H6ClF4N B1393097 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine CAS No. 1214367-87-9

2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine

Cat. No. B1393097
CAS RN: 1214367-87-9
M. Wt: 275.63 g/mol
InChI Key: JMCASTPMUZREDC-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine (CFTMP) is a heterocyclic compound belonging to the class of pyridines. It is a colorless, crystalline solid with a molecular weight of 222.49 g/mol and a melting point of 128-130°C. CFTMP has a wide range of applications in the chemical and pharmaceutical industries due to its unique chemical and physical properties. In particular, CFTMP has been used in the synthesis of various pharmaceuticals, as a reagent in organic synthesis, and as a starting material for the production of other compounds.

Scientific Research Applications

  • Synthesis of Pesticides : 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine is a key component in the synthesis of pesticides. The review by Lu Xin-xin (2006) discussed various synthesis processes for this compound, highlighting its importance in agrochemical applications.

  • Synthesis Reaction Principles : The paper by Liu Guang-shen (2014) analyzed the synthesis reaction principles of 2-Chloro-(trifluoromethyl)pyridine. It emphasized the role of the pyridine ring and the presence of electron-withdrawing groups in determining the feasibility of side-chain chlorination.

  • Preparation of Halopyridinecarboxylic Acids : Research by F. Cottet & M. Schlosser (2004) demonstrated the utility of 2-chloro-4-(trifluoromethyl)pyridine in preparing various isomeric halopyridinecarboxylic acids, which have potential applications in pharmaceuticals and other chemical industries.

  • Halogen Shuffling in Pyridines : The study by F. Mongin et al. (1998) explored the halogen shuffling in pyridines, demonstrating the conversion of 2-chloro-6-(trifluoromethyl)pyridine into various iodine derivatives. This process is crucial for the manipulation of pyridine compounds in various chemical syntheses.

  • Synthesis of Novel Heterocyclic Molecules : A study conducted by P. Murthy et al. (2017) focused on synthesizing and characterizing novel heterocyclic molecules using 2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine. This research contributes significantly to the development of new compounds with potential applications in materials science and pharmaceuticals.

  • Application in Pharmaceuticals and Biochemicals : Li Zheng-xiong (2004) summarized the applications of 2-chloro-5-trifluoromethyl pyridine as intermediates in pharmaceuticals, agrochemicals, and biochemicals, particularly in herbicides.

properties

IUPAC Name

2-chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF4N/c13-11-10(7-2-1-3-9(14)4-7)5-8(6-18-11)12(15,16)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCASTPMUZREDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(N=CC(=C2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(3-fluorophenyl)-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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